N-Methyl-n-[(3-methylthien-2-yl)methyl]amine, HCl
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Overview
Description
N-Methyl-n-[(3-methylthien-2-yl)methyl]amine, HCl is a chemical compound with the molecular formula C6H9NS·HCl. It is known for its applications in various fields, including pharmaceuticals and organic synthesis. This compound is characterized by its white crystalline appearance and a melting point range of 188-200°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-n-[(3-methylthien-2-yl)methyl]amine, HCl typically involves the reaction of 3-methylthiophene with methylamine under controlled conditions. The process includes:
Starting Material: 3-methylthiophene.
Reagent: Methylamine.
Reaction Conditions: The reaction is carried out in the presence of a suitable solvent and catalyst, often under reflux conditions to ensure complete reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction mixture is continuously fed into the reactor, and the product is collected and purified through crystallization .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-n-[(3-methylthien-2-yl)methyl]amine, HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding thiols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and secondary amines.
Substitution: Various substituted thiophenes.
Scientific Research Applications
N-Methyl-n-[(3-methylthien-2-yl)methyl]amine, HCl has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of materials with specific electronic properties
Mechanism of Action
The mechanism of action of N-Methyl-n-[(3-methylthien-2-yl)methyl]amine, HCl involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- [(3-Methyl-thiophen-2-ylMethyl)-aMino]-acetic acid .
Methyl-thiophen-2-yl-methylamine hydrochloride: .
Uniqueness
N-Methyl-n-[(3-methylthien-2-yl)methyl]amine, HCl stands out due to its specific structural features, which confer unique reactivity and biological activity.
Properties
IUPAC Name |
N-methyl-1-(3-methylthiophen-2-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NS.ClH/c1-6-3-4-9-7(6)5-8-2;/h3-4,8H,5H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWUYLYGTMBZXNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CNC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>26.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24781635 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
860710-37-8 |
Source
|
Record name | methyl[(3-methylthiophen-2-yl)methyl]amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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